molecular formula C20H22Cl2N4O B6200966 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride CAS No. 2694744-36-8

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride

Cat. No.: B6200966
CAS No.: 2694744-36-8
M. Wt: 405.3
InChI Key:
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Description

The compound 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride is a synthetic molecule with a complex structure featuring an aminoethyl, benzodiazol, and dimethylbenzamide components. It is used extensively in scientific research due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride typically involves multi-step reactions. The synthetic route usually starts with the formation of the benzodiazol core through cyclization reactions, followed by the incorporation of the aminoethyl group via nucleophilic substitution. The ethynyl linkage is introduced using palladium-catalyzed coupling reactions. Final steps include the introduction of the dimethylbenzamide group through amide bond formation. Industrial production may involve similar steps but optimized for scale, yield, and purity using advanced techniques like continuous flow chemistry.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

  • Oxidation and Reduction

    It can undergo oxidative transformations, typically at the benzodiazol or ethynyl groups, using reagents like hydrogen peroxide or metal catalysts. Reduction reactions could involve the nitro groups if present.

  • Substitution

    Nucleophilic or electrophilic substitution reactions are common, especially on the benzodiazol ring. Common reagents include alkyl halides and metal halides.

  • Hydrolysis

    The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

The compound is utilized in various fields:

  • Chemistry

    As a building block for more complex molecules and as a reagent in synthetic methodologies.

  • Biology

    Investigating its interaction with biological macromolecules such as proteins and nucleic acids.

  • Medicine

    Potential therapeutic applications owing to its unique structure, including studies on its role as an inhibitor or activator of specific biological pathways.

  • Industry

    Its stability and reactivity make it valuable for material science applications, including the development of novel polymers and coatings.

Mechanism of Action

The compound exerts its effects through several mechanisms, depending on its context of use. For instance, in biological systems, it can bind to specific proteins, altering their activity. Its structural features allow it to interact with key molecular targets and pathways, potentially modulating enzymatic activities or signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other benzodiazol derivatives and amide-linked molecules. What sets 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride apart is its combined functional groups, allowing unique reactivity and interaction profiles. Other compounds might lack the ethynyl linkage or the dimethylbenzamide moiety, leading to different chemical behaviors and biological activities.

  • Similar compounds: 3-(2-aminoethyl)-1H-benzodiazole-5-carboxamide, 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}benzamide, N,N-dimethyl-3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}benzamide.

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Properties

CAS No.

2694744-36-8

Molecular Formula

C20H22Cl2N4O

Molecular Weight

405.3

Purity

0

Origin of Product

United States

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